molecular formula C10H8BrLiN2O2 B2358994 Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2411227-70-6

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2358994
CAS No.: 2411227-70-6
M. Wt: 275.03
InChI Key: SHSXVXFOPOLCGX-UHFFFAOYSA-N
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Description

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a bromine atom at the 8th position and an ethyl group at the 3rd position further defines its unique structure.

Mechanism of Action

Target of Action

The primary targets of Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .

Biochemical Pathways

The compound is a derivative of imidazo[1,2-a]pyridines , which are known to be involved in various biochemical pathways due to their versatile chemical structure.

Result of Action

As a derivative of imidazo[1,2-a]pyridines

Preparation Methods

The synthesis of imidazo[1,2-a]pyridines, including Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various synthetic routes. One common method involves the condensation of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol, leading to the formation of ethylimidazo[1,2-a]pyridine-2-carboxylate . This intermediate can then be further functionalized to introduce the bromine and ethyl groups at the desired positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.Li/c1-2-7-8(10(14)15)12-9-6(11)4-3-5-13(7)9;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIBXZQDJKKBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=C(N=C2N1C=CC=C2Br)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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